2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile
Description
2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile is a heterocyclic compound featuring a 2-aminothiophene core substituted with a cyano group at position 3 and a naphthalen-2-yl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
86604-42-4 |
|---|---|
Molecular Formula |
C15H10N2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-amino-4-naphthalen-2-ylthiophene-3-carbonitrile |
InChI |
InChI=1S/C15H10N2S/c16-8-13-14(9-18-15(13)17)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,9H,17H2 |
InChI Key |
PLVZUNWBZGARFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=C3C#N)N |
Origin of Product |
United States |
Preparation Methods
α-Thiocyanatoacetophenone-Mediated Synthesis
A scalable route involves the reaction of 3-(naphthalen-2-yl)-2-cyanothioacrylamide with α-thiocyanatoacetophenone under basic conditions. The process begins with the preparation of 3-(naphthalen-2-yl)-2-cyanothioacrylamide via Knoevenagel condensation of 2-naphthaldehyde and cyanothioacetamide in ethanol, catalyzed by triethylamine. This intermediate then undergoes Michael addition with α-thiocyanatoacetophenone in the presence of 10% aqueous KOH, followed by intramolecular cyclization to form the dihydrothiophene intermediate.
Density functional theory (DFT) studies at the r2SCAN-3c level reveal that cyclization proceeds via two mechanisms: (i) intramolecular SN2 substitution of the thiocyanate group or (ii) nucleophilic addition to the thiocyanate carbon, followed by HNCS elimination. For the naphthalen-2-yl derivative, the S,R-diastereomer pathway dominates due to steric hindrance from the bulky substituent, favoring the second mechanism. Isolation of the target compound requires recrystallization from ethanol-acetone mixtures, yielding 38–40%.
Na2CO3-Catalyzed Optimization
Replacing KOH with 10% aqueous Na2CO3 improves reaction homogeneity and reduces side reactions. In a representative procedure, 3-(naphthalen-2-yl)-2-cyanothioacrylamide and α-thiocyanatoacetophenone are stirred in ethanol with Na2CO3 at 40–50°C. CO2 evolution confirms successful deprotonation, and the mixture is cooled to precipitate the product. This method achieves comparable yields (37–40%) but enhances scalability by minimizing alkaline degradation.
α-Bromochalcone-Derived Synthesis
An alternative approach utilizes α-bromochalcones derived from 2-acetylnaphthalene. Bromination of 2’-naphthylchalcone with HBr in acetic acid yields α-bromochalcone, which undergoes Michael addition with cyanothioacetamide in ethanol. Cyclization under reflux conditions (12 hours) forms the dihydrothiophene intermediate, which is oxidized to the aromatic thiophene using MnO2.
Key advantages include the avoidance of thiocyanate reagents and higher functional group tolerance. However, bromination inefficiencies (60–70% conversion) and oxidation side reactions limit isolated yields to 45–50%.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Catalyst | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Gewald Reaction | 2-Acetylnaphthalene, cyanothioacetamide | Morpholine | 8 | 58–65 | Atom-economical, one-pot |
| KOH-Catalyzed Cyclization | 3-(Naphthalen-2-yl)-2-cyanothioacrylamide | KOH | 0.5 | 38–40 | Rapid cyclization, minimal byproducts |
| Na2CO3-Catalyzed Cyclization | 3-(Naphthalen-2-yl)-2-cyanothioacrylamide | Na2CO3 | 1.5 | 37–40 | Improved scalability, milder conditions |
| α-Bromochalcone Route | 2’-Naphthylchalcone, cyanothioacetamide | HBr, MnO2 | 14 | 45–50 | No thiocyanate reagents |
Mechanistic Insights and Challenges
Steric and Electronic Effects
The naphthalen-2-yl group introduces steric bulk that slows reaction kinetics. Quantum chemical calculations indicate a 15–20% reduction in cyclization rates compared to phenyl analogues due to hindered rotation during transition state formation. Electronically, the naphthalene’s extended conjugation stabilizes intermediates but may reduce electrophilicity at the α-carbon, necessitating higher catalyst loadings.
Purification and Byproduct Management
Recrystallization from ethanol-acetone (3:1) effectively removes unreacted cyanothioacetamide and polymeric byproducts. For Na2CO3-catalyzed reactions, aqueous workup with cold water precipitates the product with >95% purity . Chromatographic purification, while effective, is rarely required due to the high selectivity of cyclization steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that derivatives of thiophene compounds, including 2-amino thiophenes, exhibit significant antioxidant activities. For instance, studies have shown that certain amino thiophene derivatives can inhibit oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays such as DPPH and ABTS, where high inhibition rates indicate strong antioxidant potential .
Antibacterial and Antifungal Activities
The antibacterial properties of 2-amino thiophenes have been extensively studied. Compounds derived from this structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, specific derivatives have been reported to exhibit significant activity against Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibacterial agents . Additionally, antifungal activities have also been noted, suggesting broader antimicrobial applications.
Antitumor Activity
The antitumor potential of 2-amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile has been explored through various studies that synthesize related compounds. These compounds have shown promising antiproliferative effects against several cancer cell lines. For instance, studies indicated that modifications at specific positions on the thiophene ring can enhance the cytotoxic effects against cancer cells, highlighting the importance of structure-activity relationships in designing effective anticancer agents .
Synthesis and Mechanistic Studies
The synthesis of 2-amino thiophenes often involves multi-step organic reactions, including cyclization and nucleophilic substitutions. Advanced techniques such as density functional theory (DFT) are employed to study the electronic properties and reaction mechanisms of these compounds. These computational studies provide insights into the stability and reactivity of synthesized derivatives, aiding in the rational design of new compounds with enhanced biological activities .
Organic Electronics
Compounds like this compound are being investigated for their potential use in organic electronic devices due to their semiconducting properties. Research indicates that thiophene-based materials can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where their electronic properties contribute to improved performance metrics .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Evaluated antioxidant activity using ABTS assay; showed 62% inhibition compared to ascorbic acid | Potential for developing antioxidant therapies |
| Study 2 | Investigated antibacterial activity against Staphylococcus aureus; identified effective derivatives | Development of new antibacterial agents |
| Study 3 | Synthesized novel derivatives with antitumor activity; tested against various cancer cell lines | Anticancer drug development |
Mechanism of Action
The mechanism of action of 2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Synthetic Yields : Yields for analogues range from 67% to 81%, depending on the substituent's electronic and steric effects. For example, electron-donating groups (e.g., methyl in p-tolyl) may facilitate higher yields (74%) compared to electron-withdrawing groups .
- Melting Points : Bulky or polar substituents (e.g., bromo, nitro) increase melting points due to enhanced intermolecular interactions. The bromophenyl derivative melts at 190–191°C, significantly higher than the p-tolyl analogue (128–130°C) .
Spectroscopic and Structural Analysis
Infrared (IR) Spectroscopy:
All analogues exhibit characteristic CN stretches near 2205 cm⁻¹ and NH₂ stretches at 3331–3437 cm⁻¹, confirming the core structure .
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Substituents influence aromatic proton shifts. For example:
- ¹³C NMR: The cyano carbon resonates at ~116–117 ppm, while aryl carbons vary based on substitution patterns (e.g., 137.5 ppm for bromophenyl C-Br) .
X-ray Crystallography:
In 2-Amino-4-(2-naphthyl)thiophene-3-carbonitrile, the naphthalene ring deviates from the thiophene plane by 0.194 Å, affecting molecular packing and solubility .
Physicochemical and Pharmacokinetic Properties
| Property | 2-Amino-4-(naphthalen-2-yl) Derivative | p-Tolyl Analogue | Bromophenyl Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | 259.33 | 214.28 | 269.15 |
| LogP (Predicted) | ~3.8 | ~2.9 | ~3.5 |
| Solubility | Low (hydrophobic naphthyl) | Moderate | Low |
Key Insights :
- Electron-withdrawing substituents (e.g., Br, NO₂) may enhance metabolic stability but reduce oral bioavailability .
Biological Activity
2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.
Chemical Structure
The compound features a thiophene ring substituted with an amino group and a naphthyl moiety, contributing to its unique chemical properties. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives with cyano groups. This method has been optimized for higher yields and purities, making it a preferred approach in the laboratory.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, indicating potent activity .
Antiviral Activity
A series of compounds derived from this compound have been evaluated for their inhibitory effects against HIV. Specific derivatives demonstrated promising anti-HIV activity in MT-4 cells, with IC50 values indicating effective inhibition of viral replication .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes involved in cancer cell proliferation. The IC50 values for these activities were reported as low as 2.67 μM, highlighting its potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various thiophene derivatives, this compound showed significant inhibition against biofilm formation in Staphylococcus species. The study concluded that these compounds could serve as leads in developing new antimicrobial agents .
Study 2: Antiviral Screening
Another study focused on the antiviral activity of synthesized pyrano-chromene derivatives derived from the parent compound. These derivatives were screened against HIV strains and showed notable inhibitory effects, reinforcing the potential of thiophene-based compounds in antiviral drug development .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for 2-Amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile?
The compound is synthesized via multicomponent reactions such as the Gewald reaction , which involves condensation of α-methylene carbonyl compounds (e.g., ketones), elemental sulfur, and α-cyanoesters. Typical conditions include sodium ethoxide in ethanol or methanol under reflux, yielding the thiophene core. For the naphthalen-2-yl substitution, precursors like 2-naphthaldehyde or naphthyl-substituted ketones are used. Post-synthetic modifications (e.g., Vilsmeier-Haack formylation) may introduce additional functional groups .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic and crystallographic methods :
- NMR : Distinct signals for the amino group (~5–6 ppm, broad singlet) and aromatic protons from the naphthalene moiety (7.5–8.5 ppm).
- IR : Peaks for C≡N (~2200 cm⁻¹) and NH₂ (~3350 cm⁻¹).
- X-ray crystallography : Resolves spatial arrangement, bond lengths (e.g., C–S: ~1.70 Å), and π-stacking interactions from the naphthalene group .
Q. What key functional groups influence its reactivity and applications?
The amino group facilitates hydrogen bonding and nucleophilic substitution, the carbonitrile group enables cyclization and cross-coupling, and the naphthalen-2-yl group enhances π-π stacking for material science applications. These groups collectively drive its use in drug discovery (e.g., kinase inhibition) and organic electronics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Variables include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require inert atmospheres.
- Catalysts : Potassium carbonate or DBU improves condensation efficiency.
- Temperature : Controlled heating (60–80°C) minimizes side products like polysulfides.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies arise from substituent effects and assay variability . For example:
- The naphthalen-2-yl group may enhance antimicrobial activity compared to biphenyl analogs due to increased lipophilicity.
- Validate results using standardized assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) and control for solvent effects (DMSO concentration ≤1%) .
Q. What computational methods predict electronic properties and bioactivity?
- DFT calculations : Model HOMO-LUMO gaps (e.g., ~3.5 eV) to assess charge transport in organic semiconductors.
- Molecular docking : Simulate binding to targets like EGFR kinase (PDB: 1M17) to rationalize anticancer activity.
- MD simulations : Evaluate stability of ligand-receptor complexes in aqueous environments .
Q. What strategies functionalize the thiophene ring for tailored applications?
- Electrophilic substitution : Bromination at C5 using NBS for Suzuki-Miyaura cross-coupling.
- Nucleophilic attack : Amine or thiol addition to the carbonitrile group.
- Oxidation/Reduction : Convert the cyano group to carboxylic acid (KMnO₄) or amine (LiAlH₄) .
Q. How to analyze and mitigate byproduct formation during synthesis?
- HPLC-MS : Identify side products like di-thiophene adducts (m/z ~550).
- TLC monitoring : Optimize reaction time to prevent over-oxidation.
- Le Chatelier’s principle : Use excess sulfur in the Gewald reaction to shift equilibrium toward the thiophene core .
Methodological Considerations
- Comparative studies : Benchmark against analogs (e.g., 2-amino-4-phenylthiophene-3-carbonitrile) to isolate substituent effects .
- Crystallography : Use SHELX for refining structures; report R-factors (<0.05 for high quality) .
- Bioactivity validation : Pair in vitro assays with in silico ADMET predictions to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
